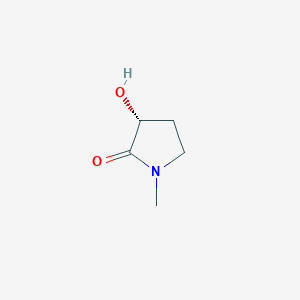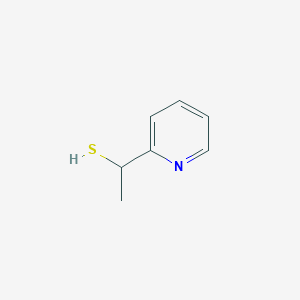![molecular formula C19H20N2O2 B8750838 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B8750838.png)
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Métodos De Preparación
The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with various aldehydes or other reactive intermediates. One common method involves the use of phase transfer catalysis (PTC) conditions, utilizing benzyl triethyl ammonium chloride as the catalyst . The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction.
Análisis De Reacciones Químicas
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Aplicaciones Científicas De Investigación
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Benzimidazole derivatives are known for their anticancer, antiviral, and antiparasitic activities.
Mecanismo De Acción
The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making them effective antimicrobial agents .
Comparación Con Compuestos Similares
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives such as:
1-(2-Methylprop-2-enyl)-1H-benzimidazole: Similar in structure but lacks the methoxy group, which may affect its biological activity.
1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol: Contains an ethanol group instead of a methoxy group, which can influence its solubility and reactivity.
N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}butanamide: A more complex derivative with additional functional groups, potentially offering different biological activities.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H20N2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)12-21-18-10-5-4-9-17(18)20-19(21)13-23-16-8-6-7-15(11-16)22-3/h4-11H,1,12-13H2,2-3H3 |
Clave InChI |
XVARHQGNQMAXFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














